rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans
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Overview
Description
“rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans” is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a benzyloxy group and an amine group in a trans configuration, indicating that the substituents are on opposite sides of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans” typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving suitable precursors.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride.
Amination: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for synthesizing chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms due to its structural features.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of “rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(benzyloxy)cyclopentan-1-amine: The enantiomer of the compound.
(1S,2S)-2-(benzyloxy)cyclopentan-1-amine: Another enantiomer with different stereochemistry.
2-(benzyloxy)cyclopentan-1-amine: A compound with similar functional groups but different stereochemistry.
Uniqueness
“rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans” is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomers and other similar compounds.
Properties
CAS No. |
181495-36-3 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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